2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound through a nucleophilic substitution reaction.
Addition of cyano group: The intermediate is then reacted with a cyanating agent to introduce the cyano group.
Formation of the final product: The final step involves the reaction of the intermediate with 2-methoxyphenyl and 4-methoxyphenyl groups under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide can be compared with similar compounds such as:
2-cyano-N-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-cyano-N-(2-methoxyphenyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group on the 4-phenyl group.
2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.
These compounds share similar chemical properties but may differ in their biological activity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-10,14H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSZLWAOKVVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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